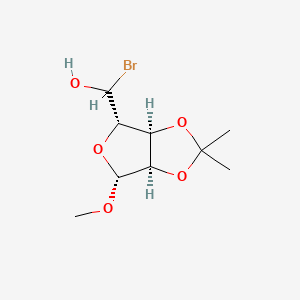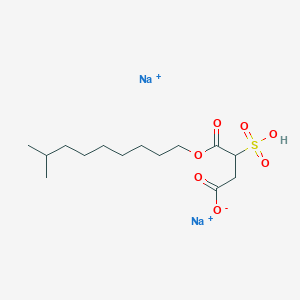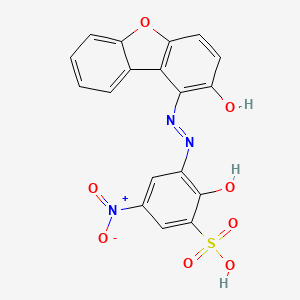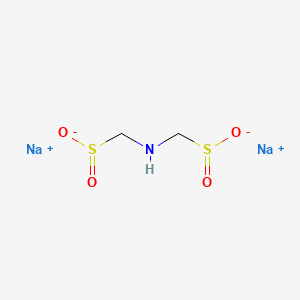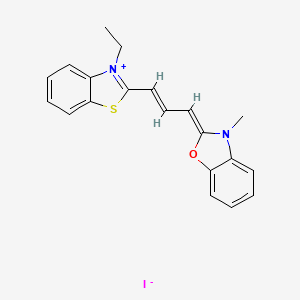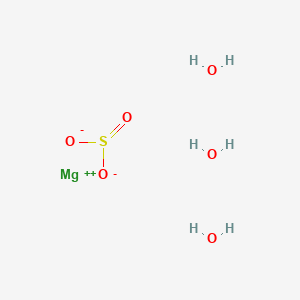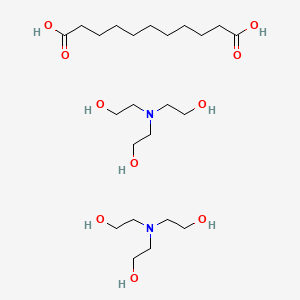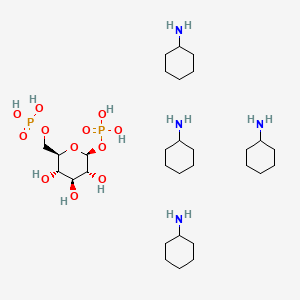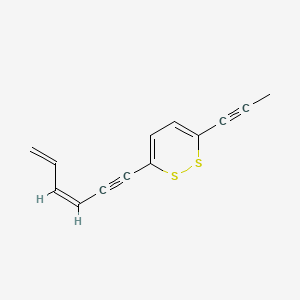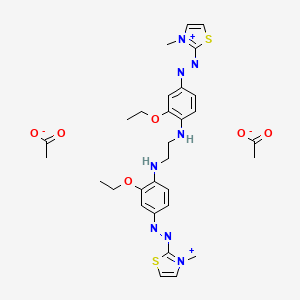
Phosphoramidothioic acid, O-ethyl S-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, O-ethyl S-phenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom, a sulfur atom, and an amide group
Métodos De Preparación
The synthesis of phosphoramidothioic acid, O-ethyl S-phenyl ester typically involves the reaction of phosphorus trichloride with ethanol and phenylthiol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phosphoramidothioic acid, O-ethyl S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of this compound from its oxidized forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphoramidothioic acid, O-ethyl S-phenyl ester has several scientific research applications:
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of phosphoramidothioic acid, O-ethyl S-phenyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Phosphoramidothioic acid, O-ethyl S-phenyl ester can be compared with other organophosphorus compounds such as:
Phosphoramidothioic acid, O,S-dimethyl ester: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
Phosphoramidothioic acid, O-ethyl S-methyl ester: Another related compound with different ester groups, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
41577-03-1 |
|---|---|
Fórmula molecular |
C8H12NO2PS |
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
[amino(ethoxy)phosphoryl]sulfanylbenzene |
InChI |
InChI=1S/C8H12NO2PS/c1-2-11-12(9,10)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |
Clave InChI |
UOYBEMKGJHESFR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


